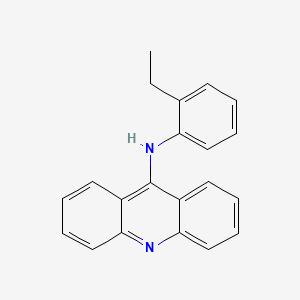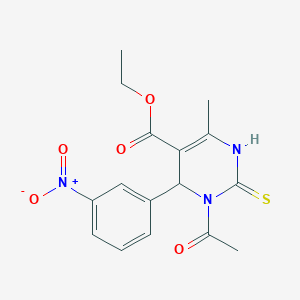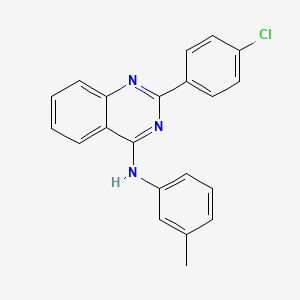
N-(2-ethylphenyl)acridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. The compound this compound is particularly interesting due to its potential biological activities and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)acridin-9-amine typically involves the condensation of 2-ethylphenylamine with acridin-9-one. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The reaction conditions often include heating the mixture to a temperature of around 150-200°C to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to ensure the high quality of the compound.
化学反应分析
Types of Reactions
N-(2-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives, depending on the reagents used.
科学研究应用
N-(2-ethylphenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a DNA intercalating agent.
Industry: Utilized in the development of dyes, pigments, and other materials with specific photophysical properties.
作用机制
The mechanism of action of N-(2-ethylphenyl)acridin-9-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s interaction with DNA is facilitated by π-stacking interactions between the acridine ring and the base pairs of the DNA helix.
相似化合物的比较
Similar Compounds
Acridine: The parent compound, known for its wide range of biological activities.
9-aminoacridine: A derivative with potent antimicrobial properties.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with similar uses as acriflavine.
Uniqueness
N-(2-ethylphenyl)acridin-9-amine is unique due to the presence of the 2-ethylphenyl group, which can influence its biological activity and interaction with DNA. This structural modification can enhance the compound’s selectivity and potency in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C21H18N2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChI 键 |
DWLAHKOXIWDSBT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11626104.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626111.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626119.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11626131.png)

![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)

![Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11626152.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11626154.png)

![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626163.png)
![{2,6-dibromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11626167.png)
![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626173.png)
